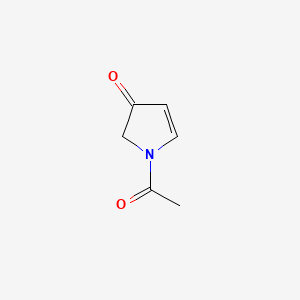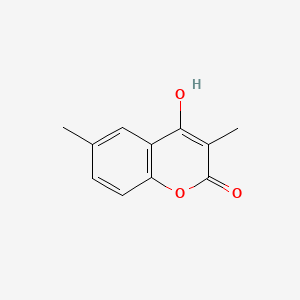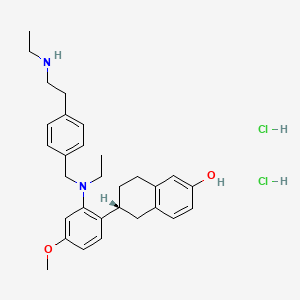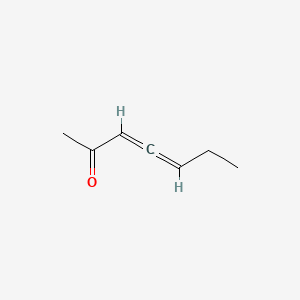![molecular formula C18H20N3NaO6S2 B568772 Sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate CAS No. 1094566-35-4](/img/structure/B568772.png)
Sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate is a chemical compound with the molecular formula C18H20N3NaO6S2 and a molecular weight of 461.49 g/mol . It is an analog of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) known for its selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of Sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate involves several steps, starting with the preparation of Nimesulide. The synthetic route typically includes the following steps:
Nitration: Nimesulide is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Adduct Formation: The amino group reacts with N-acetylcysteine (NAC) to form the adduct.
Sodium Salt Formation: The final step involves the conversion of the adduct to its sodium salt form.
Análisis De Reacciones Químicas
Sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfide.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate involves the inhibition of COX-2, leading to a reduction in the production of prostaglandins, which are mediators of inflammation . Additionally, it has been shown to scavenge free radicals and inhibit the release of oxidants from activated neutrophils . These actions contribute to its anti-inflammatory and anti-carcinogenic effects.
Comparación Con Compuestos Similares
Sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate is unique due to its specific structure and combination of functional groups. Similar compounds include:
Nimesulide: The parent compound, known for its selective COX-2 inhibition.
Sulfonanilides: A class of compounds with similar anti-inflammatory properties.
N-acetylcysteine (NAC) derivatives: Compounds that share the NAC moiety and exhibit antioxidant properties.
Compared to these compounds, this compound offers a unique combination of anti-inflammatory and antioxidant effects, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S2.Na/c1-11(22)20-15(18(23)24)10-28-17-9-14(21-29(2,25)26)16(8-13(17)19)27-12-6-4-3-5-7-12;/h3-9,15,21H,10,19H2,1-2H3,(H,20,22)(H,23,24);/q;+1/p-1/t15-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVHOVWCZWAWTK-RSAXXLAASA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC1=CC(=C(C=C1N)OC2=CC=CC=C2)NS(=O)(=O)C)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=CC(=C(C=C1N)OC2=CC=CC=C2)NS(=O)(=O)C)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N3NaO6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5,6,7,8-Tetrahydro-2H-isoxazolo[5,4-b]azepin-3(4H)-one](/img/structure/B568691.png)
![(2R,3aS,3bR,5aR,6S,9aS,9bS,11aS)-9a-(hydroxymethyl)-3b,6,11a-trimethyl-3',6'-dioxospiro[3a,4,5,5a,7,8,9,9b,10,11-decahydro-3H-naphtho[2,1-e][1]benzofuran-2,4'-cyclohexene]-6-carboxylic acid](/img/structure/B568694.png)


![N,2-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B568701.png)


![2-(Methylamino)benzo[d]thiazol-4-ol](/img/structure/B568708.png)


